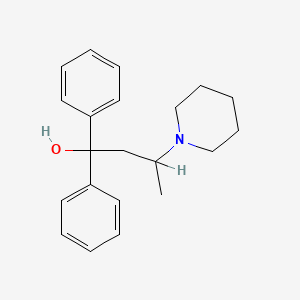
Aspaminol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspaminol is a smooth muscle relaxant.
Applications De Recherche Scientifique
1. Effects on Smooth Muscle Relaxation
Aspaminol, known chemically as 1,1-diphenyl-3-piperidinobutanol hydrochloride, has been studied for its effects on smooth muscle relaxation. Research has shown that Aspaminol can relax a KCl-depolarized rat uterus and shift the dose-response curve of CaCl2 towards higher doses. This suggests its potential as a smooth muscle relaxant, particularly in uterine smooth muscle cells (Takayanagi, Koike, & Hisayama, 1981).
2. Impact on Calcium Uptake in Rat Brain Synaptosomes
Another study explored the effects of Aspaminol on calcium uptake in rat brain synaptosomes. This research found that Aspaminol inhibited stimuli-induced calcium uptake in a concentration-dependent manner. The study also investigated Aspaminol's analgesic response, suggesting its influence on calcium uptake mechanisms in the synaptosomes (Konno & Takayanagi, 1981).
3. Influence on Glycogen Phosphorylase Activity
Research on Aspaminol's influence on glycogen phosphorylase activity in depolarized taenia caecum of guinea pig showed that treatments with Aspaminol led to a decrease in phosphorylase activity. This decrease may be primarily due to reduced energy consumption in smooth muscles, hinting at its potential therapeutic applications in energy metabolism of smooth muscles (Takayanagi, Karasawa, & Kasuya, 1980).
Propriétés
Numéro CAS |
17435-91-5 |
|---|---|
Nom du produit |
Aspaminol |
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1,1-diphenyl-3-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H27NO/c1-18(22-15-9-4-10-16-22)17-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-3,5-8,11-14,18,23H,4,9-10,15-17H2,1H3 |
Clé InChI |
FMMCXLPEVLXNQJ-UHFFFAOYSA-N |
SMILES |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
SMILES canonique |
CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)N3CCCCC3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aspaminol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



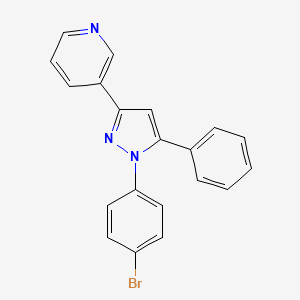


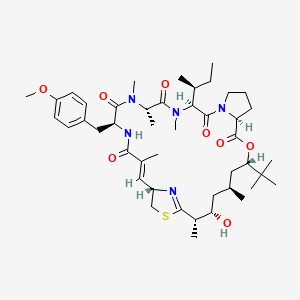
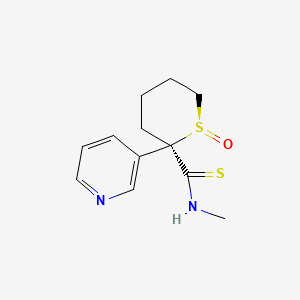
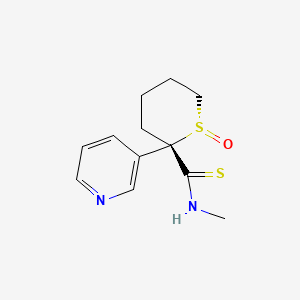
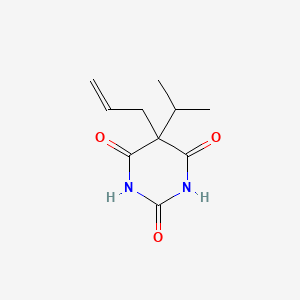
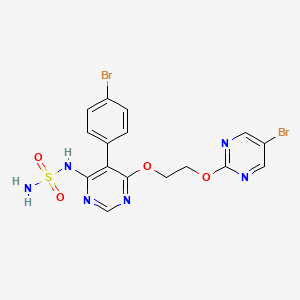
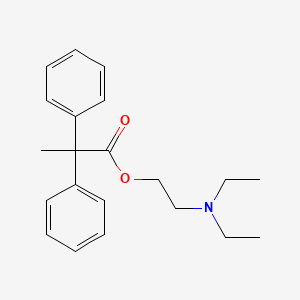
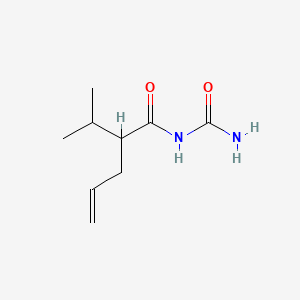
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B1667576.png)

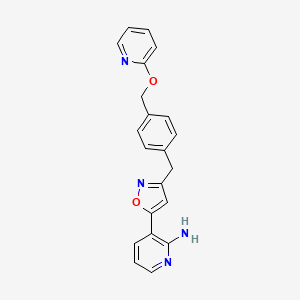
![(2S)-1-[(S)-benzamido-benzyl-methylazaniumyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutan-2-olate](/img/structure/B1667581.png)